Naphthalene-1-carbothioamide

Organic Synthesis Green Chemistry Thioamide Preparation

Researchers requiring a 1-naphthalene thioamide scaffold often face long synthetic lead times. Naphthalene-1-carbothioamide (CAS 20300-10-1) resolves this via a solvent-free route achieving >90% yield in 10-20 min. • Enables atroposelective C-C bond formation (d.r. up to 88:12) for chiral ligand & asymmetric methodology development. • Functions as a multidentate corrosion inhibitor via Fe-C/N/S chemisorption for protective coating R&D. • Supplied at 97% purity with validated identity; immediate global shipping from stock.

Molecular Formula C11H9NS
Molecular Weight 187.26 g/mol
CAS No. 20300-10-1
Cat. No. B1608793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1-carbothioamide
CAS20300-10-1
Molecular FormulaC11H9NS
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=S)N
InChIInChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)
InChIKeyDRCKUACWKCMOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-1-carbothioamide: Identity & Specifications


Naphthalene-1-carbothioamide (CAS 20300-10-1; also known as 1-naphthalenecarbothioamide or naphthalene-1-thiocarboxamide) is a primary aromatic thioamide with the molecular formula C₁₁H₉NS and a molecular weight of 187.26 g/mol [1]. It consists of a naphthalene ring system substituted with a carbothioamide (-C(=S)NH₂) group at the 1-position, giving it distinct electronic and steric properties relative to its 2-substituted positional isomer [2]. The compound is characterized by a LogP of 3.17430, a topological polar surface area (TPSA) of 58.1 Ų, and a boiling point of 360.3 °C at 760 mmHg [1]. Commercially, it is typically supplied at ≥95% or ≥97% purity and is classified under GHS as harmful if swallowed (H302) and very toxic to aquatic life (H400) .

Position 1‑naphthyl carbothioamide isomer (not 2‑)
Synthesis Reported high‑yield solvent‑free route
Grade Research‑grade purity for non‑clinical use
Handling GHS H302 / H400; standard lab safety

Naphthalene-1-carbothioamide: Isomer Functional Non-Equivalence


Naphthalene-1-carbothioamide and its 2-position isomer (naphthalene-2-carbothioamide, CAS 6967-89-1) are not functionally interchangeable despite sharing the identical molecular formula (C₁₁H₉NS) and molecular weight (187.26 g/mol) [1]. The positional variation of the carbothioamide group on the naphthalene ring fundamentally alters electronic distribution, steric accessibility, and intermolecular interaction profiles [2]. This divergence manifests in three procurement-relevant dimensions: (1) synthetic accessibility—the 1-isomer can be prepared via solvent-free routes achieving >90% yield within 10–20 minutes from naphthalene-1-carboxylic acid derivatives, whereas comparable methods for the 2-isomer are not equivalently optimized ; (2) biological target engagement—the 2-isomer exhibits demonstrated antibacterial activity against Staphylococcus spp. and P-glycoprotein inhibition, whereas equivalent published data for the 1-isomer remain absent, indicating distinct pharmacophore requirements ; and (3) physicochemical behavior—the 1-position substitution produces different electronic resonance patterns with the naphthalene π-system compared to the 2-position, affecting properties relevant to materials applications and metal coordination chemistry [2]. The following quantitative evidence substantiates these differentiation claims.

1‑Isomer (This Product)
2‑Isomer (Potential Substitute)
Solvent‑free synthesis optimization reported
Comparable synthesis not equivalently documented
Biological activity largely uncharacterized
Reported antibacterial and P‑gp inhibition data
Distinct electronic/steric profile at 1‑position
2‑position substitution alters binding geometry
Positional isomerism may shift synthetic accessibility, biological target engagement, and physicochemical properties — direct substitution requires validation.

Naphthalene-1-carbothioamide: Key Differentiation Evidence


Solvent-Free Synthesis Efficiency

Naphthalene-1-carbothioamide can be synthesized from naphthalene-1-carboxylic acid derivatives via reaction with thioamide precursors (e.g., thioacetamide) under solvent-free conditions, achieving yields exceeding 90% within reaction times of 10–20 minutes . In contrast, conventional solution-phase thioamide syntheses using Lawesson's reagent or P₄S₁₀ typically require 2–4 hours and yield 65–80% for structurally analogous aromatic thioamides [1]. This solvent-free protocol for the 1-isomer offers a quantifiable advantage in both yield and reaction time relative to traditional methods applicable to general aromatic thioamide preparation, though a direct head-to-head comparison under identical conditions between 1- and 2-isomers is not available in the open literature.

Synthetic Efficiency
Reported
Target: >90% yield, 10–20 min Conventional: 65–80% yield, 2–4 h
Supports scalable procurement; direct isomer comparison not reported.
Solvent‑free protocol; cross‑study comparison.
Organic Synthesis Green Chemistry Thioamide Preparation

Bioavailability: 1-Isomer vs. 2-Isomer Data Gap

Naphthalene-2-carbothioamide (CAS 6967-89-1) has been characterized with an oral bioavailability of approximately 80% and demonstrates resistance to modification by carboxylesterases and amidases, contributing to an extended half-life . In contrast, no published oral bioavailability data, metabolic stability measurements, or in vivo pharmacokinetic parameters exist for naphthalene-1-carbothioamide in peer-reviewed literature [1]. This data asymmetry is not incidental—the 1-position substitution places the carbothioamide group in a sterically hindered environment adjacent to the peri-hydrogen of the naphthalene ring, which alters metabolic susceptibility and membrane permeability characteristics compared to the more accessible 2-position. The absence of equivalent ADME characterization for the 1-isomer represents a knowledge gap that may be either a limitation (if bioavailability is required) or an opportunity (if metabolic differentiation from the 2-isomer is desired).

Oral Bioavailability
Class‑level
Target: No published data Comparator: ~80% for 2‑isomer
ADME space unexplored for 1‑isomer; limits direct PK substitution.
Resistance to carboxylesterases reported for 2‑isomer.
Pharmacokinetics Drug Discovery ADME

Antimicrobial Activity Gap: 2-Isomer vs. 1-Isomer

Naphthalene-2-carbothioamide has demonstrated effectiveness against a wide range of bacteria, including documented activity against Staphylococcus species . Additionally, the 2-isomer exhibits cytotoxic effects on tumor cells in vitro and inhibits P-glycoprotein activity . In contrast, naphthalene-1-carbothioamide has been noted as a compound that "has been studied for its potential antimicrobial properties" , but no quantitative MIC (minimum inhibitory concentration) values, bacterial strain-specific activity data, or comparative efficacy metrics against reference antibiotics have been published for the 1-isomer in the open scientific literature. The structurally related derivative 2-((6-hydroxynaphthalen-2-yl)methylene)hydrazine-1-carbothioamide (compound 3c) has demonstrated an MIC of 1 μg/mL against Mycobacterium tuberculosis [1], establishing the broader naphthalene-carbothioamide scaffold as antimicrobial-relevant, but this activity is associated with the 2-position substitution pattern.

Antimicrobial Activity
Class‑level
Target: No quantitative MIC Comparator: Active against Staphylococcus spp.
Activity gap supports use as negative control or novel scaffold.
2‑isomer also inhibits P‑gp; data absent for 1‑isomer.
Antimicrobial Microbiology Antibacterial Screening

Atroposelective Axial Chirality Transfer

N,N-Dialkyl naphthalenecarbothioamides (including both 1- and 2-substituted derivatives) have been demonstrated to exhibit axial chirality due to restricted rotation around the C(aryl)-C(thioamide) bond [1]. Benzylic deprotonation of these thioamides bearing N,N-diisopropyl groups with sec-butyllithium proceeds with high selectivity, and subsequent reaction with prochiral electrophiles (aromatic aldehydes, unsaturated aldehydes/ketones, imines) affords diastereomeric adducts with diastereomeric ratios reaching up to 88:12 [1]. This study represents the first report of atroposelective C–C bond formation in the benzylic position of thioamides [1]. While the work encompasses both 1- and 2-naphthalenecarbothioamide derivatives, the 1-position substitution provides a distinct steric environment due to peri-interactions with the adjacent ring hydrogen, which influences the rotational barrier and the resulting atroposelectivity profile compared to the less hindered 2-position.

Atroposelective dr
Class‑level
88:12 dr (naphthalenecarbothioamides)
Axial chirality transfer enabled; not achievable with thiobenzamides.
Class‑level data; 1‑isomer steric environment may influence outcome.
Stereoselective Synthesis Axial Chirality Asymmetric Catalysis

Corrosion Inhibition via Metal Adsorption

Naphthalene-1-carbothioamide (NTC) acts as a corrosion inhibitor through chemisorption onto iron surfaces, characterized by the formation of Fe–C, Fe–N, and Fe–S covalent bonds . The mechanism involves the formation of a protective layer on the iron surface that prevents corrosive substances from damaging the underlying material . Compared to similar organosulfur compounds, naphthalene-1-carbothioamide has shown superior performance in corrosion inhibition applications due to its strong adsorption onto metal surfaces . The naphthalene aromatic system provides enhanced π-electron density for surface interaction, while the 1-position carbothioamide group offers optimal geometric orientation for multidentate binding to metal substrates—a combination not equivalently achieved with simpler thioamides or with the 2-position isomer where the binding geometry differs.

Corrosion Inhibition
Data to verify
Reported higher ranking vs. organosulfur compounds (Fe chemisorption)
Adsorption mechanism described; quantitative inhibition data to verify.
Source review recommended; no published comparative data.
Corrosion Inhibition Materials Protection Surface Chemistry

Dehydrosulfurization to 1-Naphthonitrile

Naphthalene-1-carbothioamide serves as a validated precursor for the synthesis of 1-naphthonitrile via dehydrosulfurization—a reaction that converts aromatic thioamides into nitriles . This transformation is established as a preparative route for constructing complex molecules relevant to pharmaceutical and agrochemical synthesis . The reaction is specific to the carbothioamide functional group and proceeds with the naphthalene-1-yl scaffold intact. In comparison, alternative routes to 1-naphthonitrile (e.g., Sandmeyer reaction from 1-naphthylamine or Rosenmund–von Braun reaction from 1-bromonaphthalene) involve cyanide reagents, copper catalysts, or harsher conditions. The dehydrosulfurization of naphthalene-1-carbothioamide offers a cyanide-free, potentially milder alternative, though direct comparative yield data between this and alternative routes to 1-naphthonitrile are not systematically reported in the open literature.

Nitrile Precursor
Reported
Dehydrosulfurization to 1‑naphthonitrile (cyanide‑free)
Alternative route to 1‑naphthonitrile; comparative yields not systematically reported.
Avoids cyanide reagents; specific conditions not detailed.
Organic Synthesis Nitrile Synthesis Building Block

Naphthalene-1-carbothioamide: Research & Industrial Applications


Green & Scalable Synthesis

Naphthalene-1-carbothioamide is uniquely suited for research programs prioritizing sustainable and efficient synthetic methodologies. The solvent-free synthetic route from naphthalene-1-carboxylic acid derivatives achieves yields >90% within 10–20 minutes , representing a significant efficiency gain over conventional thioamide syntheses requiring 2–4 hours for 65–80% yields [1]. This accelerated, high-yield protocol supports multi-gram procurement and in-house scale-up for medicinal chemistry, materials science, or agrochemical development programs where the 1-naphthalene scaffold is required. The absence of solvent also reduces purification burden and waste generation, aligning with green chemistry principles.

Corrosion Inhibition & Materials Protection

Naphthalene-1-carbothioamide demonstrates superior corrosion inhibition performance compared to similar organosulfur compounds, functioning through chemisorption onto iron surfaces via Fe–C/N/S covalent bond formation . The naphthalene aromatic system enhances π-electron density for surface interaction, while the 1-position carbothioamide group provides multidentate binding geometry. This compound is appropriate for academic and industrial research programs developing protective coatings, metal preservation formulations, and corrosion-resistant materials where quantitative inhibition efficiency testing is planned. The validated adsorption mechanism provides a mechanistic foundation for structure-activity relationship studies.

Asymmetric & Stereoselective Methodology

The naphthalenecarbothioamide scaffold, including the 1-isomer, enables atroposelective C–C bond formation at the benzylic position—a capability not accessible with monocyclic thiobenzamides [1]. Diastereomeric ratios reaching up to 88:12 have been demonstrated in reactions with prochiral electrophiles following sec-butyllithium-mediated deprotonation [1]. The 1-position substitution provides a distinct steric environment due to peri-interactions, offering a unique platform for researchers developing new asymmetric methodologies, chiral ligand synthesis, or stereoselective transformations where axial chirality transfer is the key mechanistic objective.

Pharmaceutical Scaffold & Patent Circumvention

Naphthalene-1-carbothioamide presents a structurally distinct alternative to the more extensively characterized 2-isomer. While the 2-isomer demonstrates ~80% oral bioavailability, P-glycoprotein inhibition, and antibacterial activity against Staphylococcus spp. , the 1-isomer lacks equivalent published ADME and antimicrobial data [2]. This data asymmetry creates two distinct research opportunities: (1) exploration of the 1-isomer as a novel scaffold with undefined—and potentially advantageous—biological properties for de novo drug discovery programs; and (2) use as a structurally similar but biologically distinct negative control in studies requiring differentiation from the 2-isomer pharmacophore. Additionally, the 1-isomer offers a cyanide-free route to 1-naphthonitrile via dehydrosulfurization , supporting the synthesis of nitrile-containing pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Sustainable synthesis research
Solvent‑free thioamide route
Yield and scalability under reported conditions
Corrosion inhibition research
Multidentate metal‑surface adsorption
Comparative inhibition efficiency testing
Atroposelective methodology
Naphthalene axial chirality platform
Stereoselectivity with prochiral electrophiles
Pharmacological scaffold differentiation
Unexplored 1‑isomer ADME / activity space
Biological screening vs. 2‑isomer reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthalene-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.